DL-Homophenylalanine
Overview
Description
Rac-2-amino-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the butanoic acid backbone
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the asymmetric reduction of 2-oxo-4-phenylbutanoic acid using phenylalanine dehydrogenase.
Enzymatic Synthesis: Another approach is the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases.
Industrial Production Methods:
Biocatalytic Processes: Industrial production often employs biocatalytic processes due to their efficiency and environmental friendliness.
Types of Reactions:
Oxidation: Rac-2-amino-4-phenylbutanoic acid can undergo oxidation reactions to form corresponding keto acids or other oxidized derivatives.
Reduction: The compound can be reduced to form various amino alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the amino or phenyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Formation of 2-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2-amino-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Rac-2-amino-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and metabolic pathways.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Rac-2-amino-4-phenylbutanoic acid exerts its effects involves its interaction with specific enzymes and receptors in the body. For example, it can act as a substrate for phenylalanine dehydrogenase, leading to the production of other biologically active compounds . The molecular targets and pathways involved include the inhibition of angiotensin-converting enzyme, which plays a role in regulating blood pressure .
Comparison with Similar Compounds
2-hydroxy-4-phenylbutanoic acid: A precursor for angiotensin-converting enzyme inhibitors.
3-hydroxy-4-phenylbutanoic acid: Used in the synthesis of various pharmaceuticals.
4-phenylbutanoic acid: Known for its use in treating urea cycle disorders.
Uniqueness: Rac-2-amino-4-phenylbutanoic acid is unique due to its chiral nature and the presence of both amino and phenyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874100 | |
Record name | HOMOPHENYLALANINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-05-1 | |
Record name | 2-Amino-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HOMOPHENYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is DL-Homophenylalanine used in studying glucosinolate biosynthesis?
A: this compound, particularly its isotopically labelled forms ([1-13C] and [1-15N]), serves as a valuable tool for tracing the biosynthetic pathway of glucosinolates in plants. [] For instance, researchers have used labelled this compound to study the formation of phenylethyl glucosinolate in Brassica napus (rapeseed). [] Studies have shown that while this compound is not directly incorporated into glucosinolates, its structural analogue, L-phenylalanine, is the precursor for benzylglucosinolate. [] This finding was confirmed by expressing the cytochrome P450 enzyme CYP79A2 from Arabidopsis thaliana in Escherichia coli. The recombinant CYP79A2 specifically catalyzed the conversion of L-phenylalanine to phenylacetaldoxime, a key intermediate in benzylglucosinolate biosynthesis. [] Interestingly, the enzyme did not metabolize this compound, demonstrating its specificity for L-phenylalanine. []
Q2: Are there any studies exploring the potential of microorganisms to utilize this compound?
A: Yes, researchers have investigated the ability of microorganisms to utilize non-natural amino acids like this compound. In a study involving Escherichia coli, researchers used a forced evolution approach to develop a strain capable of utilizing this compound. [] The adapted E. coli strain efficiently transaminated this compound, removing the amino group while leaving the carbon skeleton intact. [] This research highlights the potential of using engineered microorganisms for the biocatalytic production of valuable compounds, including non-natural amino acids like this compound, which could have applications in various industries. []
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